3-Ethyl-5-(furan-2-ylmethylene)imidazolidine-2,4-dione
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Overview
Description
3-Ethyl-5-(furan-2-ylmethylene)imidazolidine-2,4-dione is a heterocyclic compound with the molecular formula C10H10N2O3. This compound is part of the imidazolidine-2,4-dione family, which is known for its diverse biological activities and applications in various fields of science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-5-(furan-2-ylmethylene)imidazolidine-2,4-dione typically involves the reaction of imidazolidine-2,4-dione with furan-2-carbaldehyde in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
The use of continuous flow reactors and optimization of reaction parameters can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-5-(furan-2-ylmethylene)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced imidazolidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted imidazolidine derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
3-Ethyl-5-(furan-2-ylmethylene)imidazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Explored for its hypoglycemic activity and potential use in treating diabetes.
Industry: Utilized in the development of new materials and as a precursor in organic synthesis
Mechanism of Action
The mechanism of action of 3-Ethyl-5-(furan-2-ylmethylene)imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes. For instance, it has been shown to inhibit protein tyrosine phosphatase-1B (PTP1B), which plays a role in regulating insulin signaling pathways. This inhibition can lead to improved insulin sensitivity and glucose uptake .
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: These compounds share a similar core structure and are known for their antidiabetic properties.
Imidazolidine-2,4-dione Derivatives: Other derivatives in this family exhibit various biological activities, including antimicrobial and anticancer properties
Uniqueness
3-Ethyl-5-(furan-2-ylmethylene)imidazolidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit PTP1B selectively makes it a promising candidate for further research in diabetes treatment .
Properties
Molecular Formula |
C10H10N2O3 |
---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
(5Z)-3-ethyl-5-(furan-2-ylmethylidene)imidazolidine-2,4-dione |
InChI |
InChI=1S/C10H10N2O3/c1-2-12-9(13)8(11-10(12)14)6-7-4-3-5-15-7/h3-6H,2H2,1H3,(H,11,14)/b8-6- |
InChI Key |
SZWPENJYXCQBAS-VURMDHGXSA-N |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=CC=CO2)/NC1=O |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC=CO2)NC1=O |
Origin of Product |
United States |
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